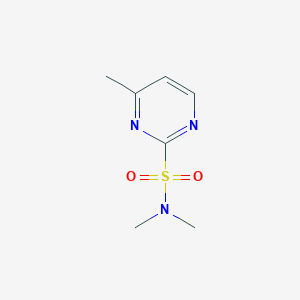
N,N,4-trimethylpyrimidine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,4-trimethylpyrimidine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethylpyrimidine-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of ammonium carbamate as the nitrogen source and methanol as the oxygen source and reaction medium .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of readily available low-cost commodity chemicals like thiols and amines makes this method particularly attractive for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
N,N,4-trimethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfonamide group to sulfonic acids or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfonamide group to sulfides or thiols.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
N,N,4-trimethylpyrimidine-2-sulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N,4-trimethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act by inhibiting enzymes involved in folic acid synthesis, which is crucial for bacterial growth and replication. This inhibition leads to the bacteriostatic effect of sulfonamides . The compound may also interact with other molecular targets, depending on its specific structure and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N,4-trimethylpyrimidine-2-sulfonamide include:
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Other pyrimidine-2-sulfonamide derivatives: These compounds have been studied for their anticancer and antibacterial activities.
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity. Its trimethylpyrimidine moiety differentiates it from other sulfonamides and may influence its interaction with molecular targets and its overall pharmacological profile .
Propiedades
Fórmula molecular |
C7H11N3O2S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
N,N,4-trimethylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-6-4-5-8-7(9-6)13(11,12)10(2)3/h4-5H,1-3H3 |
Clave InChI |
WMTBPRFTMRBLTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















